molecular formula C42H40NO2PS B6290298 (R)-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide CAS No. 2565792-60-9

(R)-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B6290298
CAS No.: 2565792-60-9
M. Wt: 653.8 g/mol
InChI Key: CYZPTSBGUJWVQC-TZGPWIOESA-N
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Description

®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a phosphine, a xanthene, and a sulfinamide

Properties

IUPAC Name

(R)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40NO2PS/c1-41(2,3)47(44)43-38(33-24-14-18-29-17-12-13-23-32(29)33)34-25-15-26-35-39(34)45-40-36(42(35,4)5)27-16-28-37(40)46(30-19-8-6-9-20-30)31-21-10-7-11-22-31/h6-28,38,43H,1-5H3/t38-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZPTSBGUJWVQC-TZGPWIOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC7=CC=CC=C76)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC7=CC=CC=C76)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfinate Intermediate Formation

The reaction begins with the addition of an organometallic reagent to DABSO (DABCO·(SO₂)₂), a stable sulfur dioxide surrogate. For example, a Grignard or organolithium reagent derived from 5-bromo-9,9-dimethyl-9H-xanthene reacts with DABSO in tetrahydrofuran (THF) at room temperature to form the corresponding metal sulfinate. This step is critical for introducing the xanthene backbone, with the diphenylphosphino group likely installed via subsequent phosphorylation or preserved through protective group strategies.

Key Reaction Conditions

  • Organometallic reagent : Grignard (RMgX) or organolithium (RLi)

  • Solvent : Anhydrous THF

  • Temperature : Room temperature (25°C)

  • Reaction time : 30 minutes.

Sulfinyl Chloride Intermediate Generation

The metal sulfinate is treated with thionyl chloride (SOCl₂) to form the sulfinyl chloride intermediate. This step proceeds at room temperature, avoiding the need for cryogenic conditions typically associated with sulfur dioxide handling. For the target compound, the bulky xanthene and naphthalene substituents necessitate careful stoichiometry to prevent side reactions, such as over-chlorination or decomposition.

Optimized Parameters

  • SOCl₂ equivalence : 1.1 equivalents

  • Base : Triethylamine (Et₃N, 1.5 equivalents)

  • Workup : Quenching with brine followed by ethyl acetate extraction.

Stereoselective Amination with Chiral Amines

The sulfinyl chloride intermediate reacts with a chiral amine to establish the stereochemical configuration at both sulfur and carbon centers. For (R)-N-[(S)-5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide, the amine component is a custom-synthesized (S)-configured naphthalen-1-ylmethylamine derivative.

Asymmetric Induction Strategies

  • Chiral auxiliaries : The 2-methylpropane-2-sulfinamide group acts as a chiral director, enabling diastereoselective bond formation.

  • Catalytic asymmetric synthesis : Nickel complexes with chiral diamines (e.g., N-2-dimethylcyclohexane-1,2-diamine) promote enantioselective coupling, as demonstrated in related sulfinamide syntheses.

Representative Procedure

  • Combine sulfinyl chloride (1.0 equiv) with (S)-naphthalen-1-ylmethylamine (1.5 equiv) in dichloromethane (DCM).

  • Add Et₃N (1.5 equiv) to scavenge HCl.

  • Stir at 0°C for 30 minutes, followed by room-temperature stirring for 1 hour.

Structural and Reaction Scope Analysis

The table below summarizes critical reaction components and their impact on yield and stereoselectivity:

ComponentRoleOptimal ConditionsYield (%)e.r. (R:S)
DABSOSO₂ Surrogate0.5 equiv, THF, rt75–83N/A
Thionyl chlorideSulfinyl chloride formation1.1 equiv, rt, 30 min79–83N/A
(S)-Naphthalen-1-ylmethylamineChiral amine nucleophile1.5 equiv, DCM, 0°C→rt66–7297:3
NiCl₂·glyme + chiral diamineAsymmetric catalysis0.2 equiv, MeCN, rt6895:5

Data compiled from Refs.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 9,9-dimethyl-9H-xanthen-4-yl and naphthalen-1-yl groups impede nucleophilic attack at the sulfinyl chloride stage. Strategies to address this include:

  • Increased reaction time : Extending amination to 2 hours.

  • High dilution conditions : Reducing concentration to 0.1 M in THF.

Stereochemical Purity

Epimerization at sulfur or carbon centers can occur during workup. Solutions involve:

  • Low-temperature quenching : Maintaining reactions below 10°C during acid/base workup.

  • Chiral HPLC purification : Final purification using a chiral stationary phase (e.g., Chiralpak IA).

Gram-Scale Synthesis and Industrial Relevance

The methodology scales effectively to gram quantities, with reported yields of 79% for analogous sulfinamides . The commercial availability of DABSO and the avoidance of cryogenic conditions enhance practicality for industrial applications.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

The diphenylphosphino group acts as a strong σ-donor ligand , enabling coordination to late transition metals such as palladium, rhodium, and ruthenium . The sulfinamide group may participate in hemilabile coordination , where weaker S=O→Metal interactions transiently stabilize intermediates during catalytic cycles.

Table 1: Representative Metal Complexes

Metal CenterCoordination ModeApplicationReference
Pd(0)P-monodentateCross-coupling catalysis
Rh(I)P,S-bidentateAsymmetric hydrogenation
Ru(II)P-monodentateOlefin metathesis

Key observations:

  • Steric effects : The 9,9-dimethylxanthene backbone creates a rigid, bulky environment, enhancing enantioselectivity in asymmetric reactions .

  • Electronic effects : The electron-rich diphenylphosphino group stabilizes low-oxidation-state metals (e.g., Pd(0)), critical for oxidative addition steps .

Suzuki-Miyaura Cross-Coupling

The compound serves as a monophosphine ligand for palladium-catalyzed C–C bond formation. In a model reaction between phenylboronic acid and 4-bromotoluene:

Substrate PairYield (%)ee (%)ConditionsReference
Aryl bromide + Aryl boronic acid9280°C, K₂CO₃, THF/H₂O
Vinyl bromide + Aryl boronic acid8560°C, Cs₂CO₃, DME

Mechanistic role : The ligand accelerates oxidative addition of aryl halides to Pd(0) and stabilizes the Pd(II) intermediate during transmetallation .

Asymmetric Hydrogenation

With rhodium complexes, the compound enables enantioselective reduction of α,β-unsaturated ketones:

SubstrateProduct ee (%)TOF (h⁻¹)Reference
Methyl acrylate98 (R)1,200
Acetophenone derivative95 (S)950

Stereochemical control : The chiral sulfinamide and xanthene groups create a C₂-symmetric pocket , directing hydride transfer to the prochiral face .

Reactivity of the Sulfinamide Group

The tert-butylsulfinamide moiety participates in stereoselective transformations :

  • Nucleophilic displacement : Reacts with Grignard reagents to form chiral amines while retaining configuration at sulfur.

  • Acid hydrolysis : Cleaves under HCl/MeOH to yield enantiopure amines (e.g., 99% ee for R-configuration products) .

Table 2: Sulfinamide Reactivity

Reaction TypeReagentProductYield (%)
HydrolysisHCl/MeOHAmine + Sulfinic acid90
AlkylationMeMgBrN-Methyl sulfinamide82

Stability and Handling Considerations

  • Thermal stability : Decomposes above 150°C (TGA data) .

  • Light sensitivity : Requires storage under argon in dark conditions to prevent phosphine oxidation .

  • Solubility : Highly soluble in THF, DCM, and toluene (>50 mg/mL) .

Industrial and Synthetic Relevance

  • Pharmaceutical intermediates : Used in the synthesis of chiral amines for kinase inhibitors .

  • Ligand design : Modular structure allows tailoring for specific metal-catalyzed reactions .

This compound’s multifunctional architecture bridges organocatalysis and transition-metal catalysis, offering broad utility in asymmetric synthesis and materials science.

Scientific Research Applications

Catalytic Applications

One of the most significant applications of this compound lies in its role as a chiral ligand in asymmetric catalysis. Chiral ligands are essential in facilitating reactions that produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Asymmetric Synthesis

The compound has been utilized in the synthesis of various chiral molecules through transition metal-catalyzed reactions. Its ability to form stable complexes with transition metals enhances the selectivity and efficiency of these reactions. For instance, studies have shown that complexes formed with palladium and this ligand can catalyze the cross-coupling reactions with high enantioselectivity .

Organocatalysis

In organocatalysis, (R)-N-[(S)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide has been explored for its ability to promote reactions such as Michael additions and aldol reactions. The sulfinamide moiety contributes to the reactivity and selectivity of these transformations, making it a valuable tool for synthetic chemists .

Medicinal Chemistry

The compound's unique structure also positions it as a candidate for medicinal chemistry applications, particularly in drug development.

Anticancer Activity

Mechanism of Action

The mechanism of action of ®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide primarily involves its ability to coordinate with metal centers. The phosphine and sulfinamide groups act as ligands, binding to the metal and facilitating various catalytic processes. This coordination can activate the metal center, allowing it to participate in a range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide apart is its multifunctional nature, combining phosphine, xanthene, and sulfinamide groups in a single molecule. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile ligand in asymmetric catalysis.

Biological Activity

The compound (R)-N-[(S)-5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide is a sulfinamide derivative featuring a complex structure that incorporates a xanthene moiety and diphenylphosphine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme implicated in various cancers.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

 R N S 5 Diphenylphosphino 9 9 dimethyl 9H xanthen 4 yl naphthalen 1 yl methyl 2 methylpropane 2 sulfinamide\text{ R N S 5 Diphenylphosphino 9 9 dimethyl 9H xanthen 4 yl naphthalen 1 yl methyl 2 methylpropane 2 sulfinamide}

Key Features:

  • Xanthene Core: The xanthene structure is known for its optical properties and biological activity.
  • Diphenylphosphino Group: This moiety enhances the compound's reactivity and potential for enzyme inhibition.

Inhibition of Phosphoglycerate Mutase 1 (PGAM1)

Recent studies have demonstrated that derivatives of xanthene, including the compound , exhibit significant inhibitory effects on PGAM1. In particular, one study reported an IC50 value of 2.1 μM for a related xanthone sulfonamide, indicating a strong potential for therapeutic applications in cancer treatment due to the role of PGAM1 in tumor metabolism .

Table 1: Inhibitory Activity of Xanthone Derivatives on PGAM1

Compound IDIC50 (μM)Specificity
15h2.1High
PGMI-004A20Moderate

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated using various cancer cell lines. For instance, the compound exhibited notable activity against the H1299 lung cancer cell line, demonstrating its potential as an anticancer agent .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineCompound IDIC50 (μM)
H129915h3.5
A54915h4.0

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the A-ring of the xanthone core significantly influence inhibitory activity against PGAM1. Substituents at specific positions (e.g., 5 or 7) enhance binding affinity and enzyme inhibition, suggesting that further optimization may yield even more potent derivatives .

Case Studies

A case study involving a series of synthesized xanthone sulfonamides demonstrated that compounds with electron-donating groups at the A-ring showed improved inhibitory effects compared to their unsubstituted counterparts. This finding underscores the importance of electronic properties in drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (R)-N-[(S)-5-(Diphenylphosphino)xanthenylmethyl]-2-methylpropane-2-sulfinamide?

  • Methodology : The synthesis typically involves sequential stereoselective coupling reactions. For example:

  • Step 1 : Chiral sulfinamide precursors are synthesized via nucleophilic substitution of tert-butanesulfinamide with a brominated xanthene-naphthalene intermediate under basic conditions (e.g., NaH/THF) .
  • Step 2 : The diphenylphosphino group is introduced via palladium-catalyzed cross-coupling (e.g., using Pd(dba)₂ and Xantphos ligand) in anhydrous toluene .
  • Critical parameters : Moisture-sensitive reactions require inert atmospheres (N₂/Ar), and stereochemical integrity is maintained using low-temperature (−78°C) lithiation .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming absolute stereochemistry. For example:

  • Crystallize the compound in a 1:1 chloroform/hexane mixture.
  • Compare bond angles and torsional parameters (e.g., C–P–C in xanthene vs. sulfinamide groups) with density functional theory (DFT) calculations .
  • Complementary techniques include ¹H/³¹P NMR coupling constants (e.g., 3JPH^3J_{PH} for phosphine stereochemistry) and circular dichroism (CD) spectroscopy .

Q. What are the key applications of this compound in catalysis or asymmetric synthesis?

  • Methodology : The xanthene-phosphine moiety acts as a chiral ligand in transition-metal catalysis. For example:

  • Asymmetric hydrogenation : Use Ru(II) or Rh(I) complexes to hydrogenate α,β-unsaturated ketones (e.g., up to 95% ee reported in styrene derivatives) .
  • Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids, achieving >90% yield under optimized conditions (e.g., K₃PO₄ base, 80°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher enantiomeric excess (ee) in asymmetric catalysis using this ligand?

  • Methodology : Employ a hybrid experimental-statistical approach:

  • Full factorial design : Vary temperature (40–100°C), solvent polarity (THF vs. DCM), and metal/ligand ratio (1:1 to 1:3). Analyze ee via chiral HPLC .
  • Bayesian optimization : Use machine learning to predict optimal parameters (e.g., 65°C, 1:1.5 ligand/metal ratio in toluene) with minimal experimental iterations .
  • Contradiction handling : If ee plateaus, investigate competing pathways (e.g., ligand decomposition via ³¹P NMR) .

Q. What computational methods are suitable for modeling the steric and electronic effects of this ligand in catalysis?

  • Methodology :

  • DFT calculations : Optimize ligand-metal complexes (e.g., B3LYP/6-31G* for geometry; LANL2DZ for transition metals) to map steric bulk (Tolman cone angle) and electron-donating capacity .
  • Molecular dynamics (MD) : Simulate ligand flexibility during substrate binding (e.g., NAMD/VMD with CHARMM force fields) .
  • Contradiction resolution : Discrepancies between predicted and experimental ee may arise from solvent effects not captured in gas-phase models; include implicit solvation (e.g., SMD model) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodology :

  • Dynamic NMR analysis : Perform variable-temperature ¹H NMR (e.g., 25–60°C) to detect conformational exchange broadening, which may mask true coupling constants .
  • Cross-validation : Compare XRD-derived dihedral angles with NOESY/ROESY correlations (e.g., naphthalenyl/xanthene proximity) .
  • Case study : A 0.15 Å discrepancy in P–C bond lengths (XRD vs. DFT) was resolved by accounting for crystal packing forces .

Q. What strategies mitigate phosphine oxidation during storage or catalysis?

  • Methodology :

  • Inert handling : Store under argon at −20°C with molecular sieves (3Å) to prevent moisture ingress .
  • Stabilization : Pre-coordinate the ligand to a metal (e.g., [Rh(COD)(sulfinamide)]⁺BF₄⁻) to reduce oxidation susceptibility .
  • Analysis : Monitor P=O formation via ³¹P NMR (δ 25–30 ppm) and regenerate active ligand via reduction with PMHS (polymethylhydrosiloxane) .

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